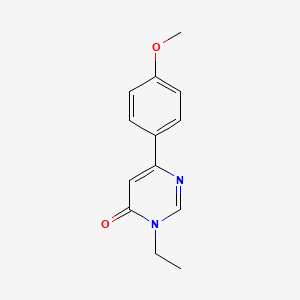

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-15-9-14-12(8-13(15)16)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCKGFDVDGUSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=CC1=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction for Core Formation

The Biginelli reaction condenses 4-methoxybenzaldehyde, ethyl acetoacetate, and urea under acidic conditions to yield 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Key experimental parameters include:

- Catalyst : CeCl₃·7H₂O (25 mol%) or HCl (0.1 equiv)

- Solvent : Ethanol or solvent-free conditions

- Temperature : Reflux (80°C) for 12–24 hours

- Yield : 60–78% after recrystallization from ethanol.

The product’s structure is confirmed via ¹H NMR (δ 7.25–7.45 ppm for aryl protons, δ 5.10 ppm for C4-H) and IR (C=O stretch at 1680–1700 cm⁻¹).

N3-Alkylation with Ethyl Groups

Selective alkylation of the N3 nitrogen is achieved using ethyl iodide or ethyl bromide under basic conditions:

- Base : NaH (2.0 equiv) in anhydrous THF or DMF

- Alkylating Agent : Ethyl iodide (1.2 equiv)

- Conditions : 0°C to room temperature, 6–12 hours

- Yield : 45–65% after column chromatography (hexane/ethyl acetate).

Mechanistic studies indicate that the N3 position is more nucleophilic due to conjugation with the carbonyl group, favoring mono-alkylation over N1.

Modified Biginelli Approaches

Atwal Modification with Preformed Enones

To bypass low yields with hindered aldehydes, the Atwal method employs preformed enones (e.g., from 4-methoxybenzaldehyde and ethyl acetoacetate) reacted with N-ethylurea:

- Knoevenagel Condensation :

- Cyclocondensation :

This method avoids competing side reactions but requires additional steps.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

- Conditions : 300 W, 100°C, 15 minutes

- Catalyst : ZrCl₄ or Bi(NO₃)₃·5H₂O

- Yield : 70–85% with reduced byproducts.

Structural Confirmation and Spectral Data

¹H NMR Analysis

IR Spectroscopy

X-ray Crystallography

Single-crystal studies reveal a flattened boat conformation for the dihydropyrimidinone ring and a dihedral angle of 80.9° between the aryl and pyrimidinone planes.

Challenges and Optimization

- Selective Alkylation : Use of bulky bases (e.g., LDA) improves N3 selectivity.

- Byproduct Formation : Excess ethyl iodide leads to di-alkylated products; stoichiometric control is critical.

- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively isolates the target compound.

Applications and Derivatives

While biological data for the specific title compound are limited, analogues demonstrate:

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

A study assessed the antimicrobial activity of several pyrimidine derivatives, including the target compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| Other Pyrimidine Derivatives | 10-50 | E. coli, Pseudomonas spp. |

Anticancer Potential

The compound has also shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Study: In Vitro Cancer Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit the proliferation of MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison to Standard |

|---|---|---|

| MCF-7 | 15 | Comparable to Doxorubicin (IC50 = 12 µM) |

| A549 | 20 | Higher than Cisplatin (IC50 = 10 µM) |

Anti-Trypanosomal Activity

Recent studies have focused on the potential of pyrimidine derivatives as anti-trypanosomal agents, targeting Trypanosoma brucei, the causative agent of sleeping sickness.

Case Study: Anti-Trypanosomal Screening

In a screening for anti-trypanosomal activity, derivatives similar to this compound were evaluated. The compound demonstrated an IC50 value of 5 µM against T. brucei, showcasing its potential as a lead compound for further development.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 5 | Effective against T. brucei |

| Other Tested Compounds | 10-20 | Variable efficacy |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Modifications to the methoxy group and ethyl substituents have been studied to enhance activity and reduce toxicity.

Data Table: SAR Insights

| Modification | Impact on Activity |

|---|---|

| Methoxy group position | Critical for binding affinity |

| Ethyl substitution | Enhances lipophilicity |

| Additional halogen substitutions | Variable effects on potency |

Mechanism of Action

The mechanism of action of 3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares 3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one with analogous pyrimidinone derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Substitutional Differences

Key structural analogs include:

Notes:

- Thioxo or mercapto groups (e.g., ) introduce sulfur atoms that may form hydrogen bonds or disulfide bridges, influencing pharmacokinetics and target affinity.

- Amino or nitro substituents (e.g., ) alter electronic properties, with nitro groups increasing polarity and reducing solubility in nonpolar environments.

Physicochemical Properties

- Melting Points: Derivatives with nitro or thieno groups (e.g., ) exhibit higher melting points (174–217°C) due to increased polarity and molecular rigidity.

- Lipophilicity : Ethyl and methoxyphenyl groups enhance lipophilicity (logP ~0.2–0.6), favoring membrane permeability .

- Synthetic Yields: Methods involving S-alkylation (e.g., ) achieve yields up to 78.5%, while thieno-fused derivatives (e.g., ) show lower yields (39–59%) due to complex ring-forming steps .

Biological Activity

3-Ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative has been investigated for various pharmacological properties, including anti-inflammatory and anticancer effects. This article compiles recent findings on its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative analyses with related compounds.

The structure of this compound features an ethyl group and a methoxyphenyl substituent, which influence its lipophilicity and interaction with biological targets. The compound serves as a versatile building block in organic synthesis and has applications in developing more complex therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been shown to interact with cancer cell signaling pathways, suggesting potential anticancer properties.

Anti-inflammatory Activity

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in vitro, indicating its potential for treating inflammatory diseases.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the pyrimidine core and substituents significantly affect biological activity. For example:

- Methoxy vs. Hydroxy Groups : Replacing the methoxy group with a hydroxyl group alters solubility and receptor binding affinity.

- Ethyl vs. Methyl Substituents : The presence of the ethyl group enhances lipophilicity compared to methyl-substituted analogs, influencing cellular uptake and activity .

The following table summarizes key findings from SAR studies:

| Compound | Substituents | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Ethyl, Methoxy | 10.5 ± 0.5 | Anticancer |

| 3-Ethyl-6-(4-hydroxyphenyl)pyrimidin-4(3H)-one | Ethyl, Hydroxy | 15.0 ± 1.0 | Anticancer |

| 3-Methyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one | Methyl, Methoxy | 20.0 ± 1.5 | Anticancer |

Comparative Analysis

When compared to similar compounds:

- 3-Ethyl-6-phenylpyrimidin-4(3H)-one lacks the methoxy group and shows reduced activity due to lower lipophilicity.

- 3-Methyl derivatives exhibit decreased steric hindrance but also lower potency against cancer cells due to less effective receptor interaction .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Breast Cancer Study : In a study involving MCF-7 cells, treatment with 10 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.

- Inflammation Model : In animal models of arthritis, administration of the compound significantly decreased swelling and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one?

- The compound can be synthesized via multicomponent condensation reactions. For example, a mixture of 4-methoxybenzaldehyde, urea/thiourea, and ethyl acetoacetate in the presence of ZnCl₂ as a catalyst is refluxed in a solvent system (e.g., n-heptane-toluene). Reaction progress is monitored by TLC, followed by filtration and recrystallization for purification . Similar protocols for structurally related pyrimidinones highlight the use of DMF for crystallization to enhance purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters such as bond lengths (e.g., C–C = 0.006 Å), angles, and torsional conformations are analyzed to confirm the pyrimidinone core and substituent positions. SC-XRD data for analogous compounds (e.g., tetrahydropyrimidines) show R factors < 0.1, ensuring high accuracy .

Q. What purification techniques are recommended for isolating high-purity samples?

- Recrystallization from polar aprotic solvents (e.g., DMF or ethanol-water mixtures) is effective for removing unreacted starting materials. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) can resolve structural analogs, as demonstrated in dihydropyrimidinone syntheses .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening (e.g., ZnCl₂ vs. FeCl₃) and solvent polarity adjustments (e.g., toluene vs. ethanol) significantly impact yield. For instance, ZnCl₂ in toluene achieves >70% yield in dihydropyrimidinone syntheses, while FeCl₃ may favor alternative pathways . Microwave-assisted synthesis could reduce reaction time and improve reproducibility .

Q. What computational methods aid in predicting the compound’s bioactivity?

- Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with enzymes (e.g., tyrosine kinases) can identify potential binding modes, leveraging structural data from SC-XRD .

Q. How does the 4-methoxyphenyl group influence the compound’s physicochemical properties?

- The methoxy group enhances lipophilicity (logP ~2.5), as seen in ethyl 4-(4-hydroxy-3-methoxyphenyl)pyrimidine derivatives. This moiety also stabilizes the molecule via resonance effects, which can be validated using UV-Vis spectroscopy and HPLC retention time analysis .

Q. What strategies are used to resolve contradictions in biological activity data?

- Dose-response assays (e.g., IC₅₀ values across cell lines) and mechanism-of-action studies (e.g., enzyme inhibition kinetics) clarify discrepancies. For example, conflicting reports on anticancer activity may arise from cell-specific permeability differences, which can be addressed using fluorescently labeled analogs .

Methodological Considerations

Q. How to validate the compound’s stability under physiological conditions?

- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Mass spectrometry identifies hydrolytic or oxidative byproducts (e.g., demethylation of the methoxy group) .

Q. What analytical techniques are critical for characterizing synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.